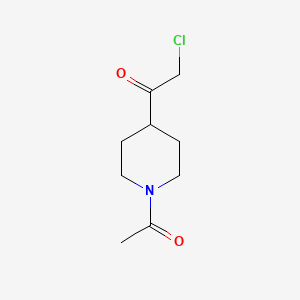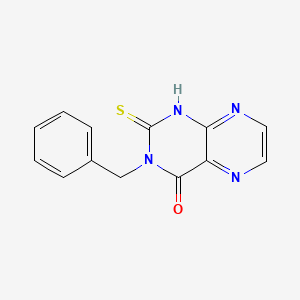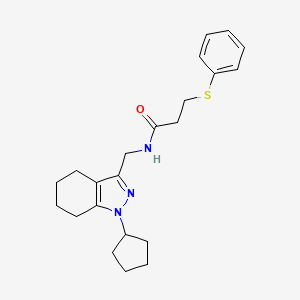![molecular formula C18H10ClNO3 B2933679 2-(4-Chloro-phenyl)-6-hydroxy-benzo[de]isoquinoline-1,3-dione CAS No. 42359-61-5](/img/structure/B2933679.png)
2-(4-Chloro-phenyl)-6-hydroxy-benzo[de]isoquinoline-1,3-dione
Vue d'ensemble
Description
“2-(4-Chloro-phenyl)-6-hydroxy-benzo[de]isoquinoline-1,3-dione” is a chemical compound that belongs to the class of isoquinoline derivatives . Isoquinolines are an important class of natural alkaloids that demonstrate a wide range of biological activities .
Synthesis Analysis
The synthesis of this compound involves the Buchwald–Hartwig amination reaction between 2-chloro-3-aryl-1,8-naphthyridines and 2-(4-aminophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione in the presence of the catalytic system Pd(PPh3)4 and the base KO-t-Bu in toluene . The reaction is initiated by microwave irradiation .Molecular Structure Analysis
The molecular structure of this compound can be elucidated from IR, 1H, and 13C NMR spectroscopy . It is an isoquinoline derivative, which is a nitrogen-containing heterocyclic compound .Chemical Reactions Analysis
The compound undergoes the Buchwald–Hartwig amination coupling reaction, which is a type of carbon-nitrogen bond formation . This reaction is a key step in the synthesis of the compound .Applications De Recherche Scientifique
Pharmaceutical Synthesis
This compound is a valuable intermediate in the synthesis of various pharmaceutical agents. Its structure is conducive to modifications that can lead to the development of new therapeutic molecules with potential activity against a variety of diseases. The presence of the isoindoline nucleus is particularly significant, as it is a common motif in many biologically active compounds .
Herbicides
The chemical properties of this compound suggest its use in the development of herbicides. Its ability to interfere with certain biological pathways in plants can be harnessed to control weed growth, which is crucial for agricultural management and crop yield optimization .
Colorants and Dyes
Due to its structural complexity and the presence of conjugated systems, this compound can be used in the synthesis of colorants and dyes. These applications are important in textile manufacturing, printing inks, and other industrial processes where coloration is required .
Polymer Additives
The compound’s aromatic structure and potential reactivity make it a candidate for creating polymer additives. These additives can improve the physical properties of polymers, such as durability, resistance to degradation, and flexibility, which are essential for producing high-quality plastics and resins .
Organic Synthesis
As a heterocyclic compound with multiple reactive sites, it serves as a versatile building block in organic synthesis. It can undergo various chemical reactions, providing pathways to synthesize a wide array of organic molecules, which can have applications in medicinal chemistry and material science .
Photochromic Materials
The compound’s ability to change color upon exposure to light makes it suitable for the development of photochromic materials. These materials have applications in smart windows, sunglasses, and optical devices that require light-responsive elements .
Orientations Futures
The development of new methods for efficient synthesis of isoquinoline and its derivatives has attracted considerable attention of chemists and pharmacologists over recent years . Future research could focus on exploring the biological activities of this compound and its potential applications in medicine.
Mécanisme D'action
Target of Action
Similar compounds have shown antimicrobial activity against organisms likeEscherichia coli, Bacillus subtilis, Klebsiella pneumoniae, and Staphylococcus aureus .
Mode of Action
It’s synthesized via the buchwald–hartwig amination reaction . This reaction involves the formation of a carbon-nitrogen bond, which could potentially interact with biological targets.
Biochemical Pathways
Similar compounds have been found to modulate the dopamine receptor d3 , suggesting potential impacts on neurotransmission and other related biochemical pathways.
Result of Action
Similar compounds have shown antimicrobial activity , suggesting that this compound may also exhibit similar effects.
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-6-hydroxybenzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10ClNO3/c19-10-4-6-11(7-5-10)20-17(22)13-3-1-2-12-15(21)9-8-14(16(12)13)18(20)23/h1-9,21H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJLGIQNNYJFJPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C(=C1)C(=O)N(C3=O)C4=CC=C(C=C4)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801324140 | |
| Record name | 2-(4-chlorophenyl)-6-hydroxybenzo[de]isoquinoline-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801324140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
16.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49665355 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
42359-61-5 | |
| Record name | 2-(4-chlorophenyl)-6-hydroxybenzo[de]isoquinoline-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801324140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl N-[4-(hydroxymethyl)-2-oxooxolan-3-yl]carbamate](/img/structure/B2933596.png)

![3-Bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2933599.png)
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1-(2,5-difluorophenyl)methanesulfonamide](/img/structure/B2933601.png)

![N-(2,4-difluorophenyl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide](/img/structure/B2933606.png)

![4-[(Pyrrolidin-2-yl)methyl]pyridine dihydrochloride](/img/structure/B2933609.png)

![2-cyclopentyl-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)ethan-1-one](/img/structure/B2933612.png)
![Methyl 2-((3-(2-(4-methylbenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate](/img/structure/B2933615.png)
![2-(4-(2-(1H-indol-3-yl)acetyl)piperazin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2933616.png)

